![molecular formula C23H22N4O5 B2761500 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1226431-61-3](/img/no-structure.png)

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

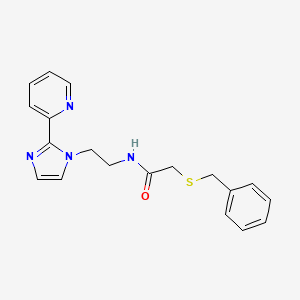

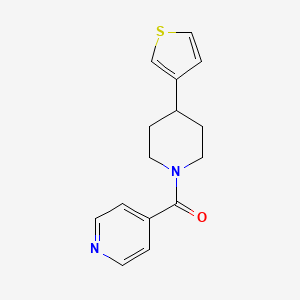

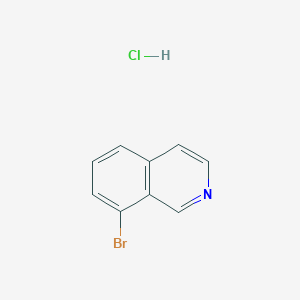

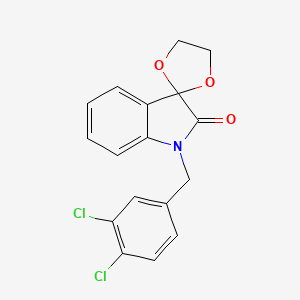

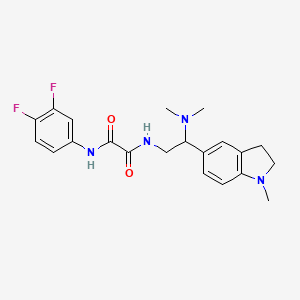

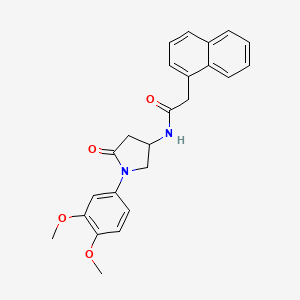

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.

BenchChem offers high-quality 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Their IC50 values ranged from 328 to 644 nM .

- By designing indole-based compounds inspired by antitubulin molecules, researchers aim to explore the utility of indoles as potent anticancer agents .

- The synthesized 1-benzo[1,3]dioxol-5-yl-indoles exhibited good selectivity between cancer cells and normal cells, making them promising candidates for further investigation .

- Researchers have explored the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives for various purposes, including antimicrobial and anticancer activities .

Anticancer Activity

Microtubule-Targeting Agents

Selective Antiproliferative Activity

1,3,4-Oxadiazole Derivatives

Microporous Organic Polymers (MOPs)

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a benzodioxol-5-yl substituted oxadiazole. The oxadiazole is first synthesized and then coupled with the quinazoline-2,4-dione to form the final product.", "Starting Materials": [ "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-pentylquinazoline-2,4(1H,3H)-dione", "DMF", "DCC", "TEA", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Synthesize 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole by reacting 3-(1,3-benzodioxol-5-yl)-1,2,4-triazole with POCl3 and NH4OAc in DMF.", "Purify the oxadiazole by recrystallization in DCM.", "Dissolve 3-pentylquinazoline-2,4(1H,3H)-dione in DMF.", "Add DCC and TEA to the DMF solution to activate the carboxylic acid group of the quinazoline-2,4-dione.", "Add the benzodioxol-5-yl substituted oxadiazole to the activated quinazoline-2,4-dione solution and stir at room temperature for several hours.", "Filter the reaction mixture and wash the solid with DCM.", "Purify the crude product by column chromatography using a gradient of DCM and methanol.", "Recrystallize the purified product in a mixture of DCM and methanol.", "Wash the crystals with NaHCO3, NaCl, and H2O to obtain the final product." ] } | |

CAS RN |

1226431-61-3 |

Product Name |

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C23H22N4O5 |

Molecular Weight |

434.452 |

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |

InChI |

InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |

InChI Key |

IDZFWPCACVMJBJ-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)

![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)

![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)

![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2761435.png)

![6-methyl-5H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2761436.png)

![N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2761438.png)